molecular formula C12H8N2O2 B14400088 5,10-Dihydrophenazine-1,2-dione CAS No. 856993-35-6

5,10-Dihydrophenazine-1,2-dione

Cat. No.: B14400088
CAS No.: 856993-35-6
M. Wt: 212.20 g/mol
InChI Key: VSFGGPAWSZWOTI-UHFFFAOYSA-N
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Description

5,10-Dihydrophenazine-1,2-dione is a member of the phenazine family, characterized by its nitrogen-containing heterocyclic structure. This compound is notable for its applications in various fields, including organic electronics and battery technology, due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,10-Dihydrophenazine-1,2-dione can be synthesized through a one-pot reaction involving catechol and a 1,2-diaminoaryl compound. This reaction typically requires one of the reactants to be in at least 50% molar stoichiometric excess . The reaction conditions are commercially viable and yield high amounts of the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar one-pot reactions. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5,10-Dihydrophenazine-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique electronic structure, which allows for easy electron transfer.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenazines and other derivatives that retain the core phenazine structure .

Scientific Research Applications

5,10-Dihydrophenazine-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10-Dihydrophenazine-1,2-dione involves its redox activity. The compound can undergo electron transfer reactions, which are crucial for its function in various applications. In biological systems, it acts as a redox-active molecule, influencing cellular processes through its ability to accept and donate electrons .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific electronic properties, making it highly suitable for applications in organic electronics and energy storage systems. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications .

Properties

CAS No.

856993-35-6

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

phenazine-1,2-diol

InChI

InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H

InChI Key

VSFGGPAWSZWOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O

Origin of Product

United States

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